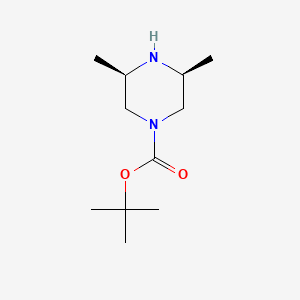

(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445383 | |

| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152111-14-2, 129779-30-2 | |

| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, pre-organized cis-dimethylpiperazine core, combined with the versatile tert-butyloxycarbonyl (BOC) protecting group, makes it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, intended to support its effective use in a research and development setting.

Physicochemical and Spectroscopic Properties

1-BOC-cis-3,5-dimethylpiperazine is typically an off-white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 1229779-30-2 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| Appearance | Light yellow or off-white solid powder | [1] |

| Melting Point | 70-71 °C | |

| Boiling Point | 279.7 ± 15.0 °C (at 760 Torr) | |

| Density | 0.970 ± 0.06 g/cm³ (at 20 °C) | |

| Flash Point | 123.0 ± 20.4 °C | |

| pKa | 8.58 ± 0.60 (Predicted) | |

| LogP | 2.2398 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų (Predicted) | [2] |

Molecular Identifiers

| Identifier | Value | Reference(s) |

| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C)C | [2] |

| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| InChIKey | NUZXPHIQZUYMOR-DTORHVGONA-N |

Spectroscopic Data

Synthesis and Reactivity

The synthesis of 1-BOC-cis-3,5-dimethylpiperazine is typically achieved through the selective mono-N-protection of the parent diamine, cis-3,5-dimethylpiperazine. The BOC group serves as an excellent protecting group, being stable to a wide range of reaction conditions while allowing for facile deprotection of the secondary amine for subsequent functionalization.

General Synthesis Protocol

This protocol describes a general method for the Boc-protection of cis-3,5-dimethylpiperazine.

Materials:

-

cis-3,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable base (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve cis-3,5-dimethylpiperazine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the stirred solution. Note: A slight excess of the piperazine can be used to minimize the formation of the di-protected byproduct.

-

If the piperazine starting material is a salt (e.g., dihydrochloride), add a suitable base like triethylamine (2.2 eq) to liberate the free amine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-BOC-cis-3,5-dimethylpiperazine.

Key Reactions and Synthetic Utility

The primary utility of 1-BOC-cis-3,5-dimethylpiperazine lies in the strategic use of its protected and unprotected nitrogen atoms. The secondary amine is available for a variety of chemical transformations, including alkylation, acylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. Following this functionalization, the BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second nitrogen for further modification.

This synthetic strategy is a cornerstone in building complex molecules where the piperazine moiety acts as a central scaffold.

Applications in Drug Discovery and Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] 1-BOC-cis-3,5-dimethylpiperazine serves as a crucial intermediate for introducing this valuable pharmacophore into novel drug candidates.

-

Scaffold for Bioactive Molecules : It is a key building block for synthesizing diverse chemical libraries for high-throughput screening. Its rigid, non-planar structure provides a three-dimensional character that is often beneficial for target binding and can help compounds escape "flatland" in chemical space.

-

Neurological Disorders : The compound is frequently used in the development of agents targeting the central nervous system (CNS).

-

Modulation of Pharmacokinetics : The piperazine moiety can improve the solubility and pharmacokinetic profile of a lead compound. By functionalizing the piperazine nitrogens, researchers can fine-tune properties like lipophilicity, metabolic stability, and receptor affinity.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of 1-BOC-cis-3,5-dimethylpiperazine and ensuring laboratory safety.

Hazard Identification

| Hazard Type | GHS Classification |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264, P270, P301+P312, P330, P501 |

Note: This information is based on representative data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided with the product.

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often between 0-8 °C.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids. The compound is classified as a combustible solid.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical steps in the synthesis and utilization of 1-BOC-cis-3,5-dimethylpiperazine.

References

Characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data for identification, and outlines experimental protocols for its synthesis and analysis.

Compound Identity and Physical Properties

cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, also known by its stereospecific name tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate, is a Boc-protected derivative of 3,5-dimethylpiperazine. The "cis" configuration indicates that the two methyl groups are on the same side of the piperazine ring.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| CAS Number | 129779-30-2 | [1] |

| Appearance | Light yellow solid powder | [2] |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 279.7 ± 15.0 °C (Predicted) | [3] |

| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data

While a specific spectrum for cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate was not found, data for the general 3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester is available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 3.95 | m | 2H | -CH- (piperazine ring) | [3] |

| 2.79 | m | 2H | -CH₂- (piperazine ring) | [3] |

| 2.33 | m | 2H | -CH₂- (piperazine ring) | [3] |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) | [3] |

| 1.07 (d, J = 6.3 Hz) | d | 6H | -CH₃ (piperazine ring) | [3] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154-155 | C=O (Boc carbamate) |

| ~79-80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~40-55 | Piperazine ring carbons |

| ~28 | -C(CH₃)₃ (Boc methyl carbons) |

| ~15-20 | -CH₃ (piperazine ring methyl carbons) |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H stretching (alkyl) |

| ~1680-1700 | C=O stretching (carbamate) |

| ~1420 | C-N stretching |

| ~1365 | C-H bending (tert-butyl) |

| ~1250, 1160 | C-O stretching (carbamate) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.

Table 5: Expected Mass Spectrometry Data

| m/z | Ion |

| 215.17 | [M+H]⁺ |

| 237.15 | [M+Na]⁺ |

| 159.13 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 115.12 | [M - Boc]⁺ |

Experimental Protocols

Synthesis of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

The following is a general procedure for the synthesis of N-Boc protected piperazines.

Materials:

-

cis-2,6-Dimethylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve cis-2,6-dimethylpiperazine and triethylamine in dichloromethane and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 95:5 DCM:MeOH).[3]

-

Collect the fractions containing the desired product and evaporate the solvent to yield cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.[3]

Characterization Methods

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) coupled with a suitable mass analyzer (e.g., time-of-flight or quadrupole).

Biological Context and Potential Applications

While specific biological data for cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is not extensively published, the piperazine scaffold is a well-established pharmacophore in drug discovery. Piperazine derivatives have demonstrated a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted piperazines have been synthesized and shown to be effective against a range of bacteria and fungi.

-

Anti-inflammatory and Anticancer Properties: Some piperazine-containing compounds have been investigated for their potential as anti-inflammatory and anticancer agents.

-

Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.

The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in these areas.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.

Potential Pharmacological Relevance

Caption: Potential pharmacological activities associated with the piperazine scaffold.

References

Spectroscopic and Synthetic Profile of Tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of a complete, unified dataset for a single isomer, this document compiles and presents information for both the cis and trans stereoisomers, drawing from various sources. It is important to note that some spectroscopic data presented herein is from closely related analogs and should be considered illustrative.

Spectroscopic Data

The spectroscopic data for tert-butyl 3,5-dimethylpiperazine-1-carboxylate is crucial for its identification and characterization. The following tables summarize the expected and reported data for its various isomers.

Table 1: 1H NMR Data

Note: The following data is for a related piperazine derivative, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, and is provided as a representative example of the expected chemical shifts for the piperazine ring protons and the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Representative) |

| 3.46 | s | 5H | Piperazine ring protons |

| 2.63 | s | 4H | Piperazine ring protons |

| 1.45 | s | 16H | tert-Butyl group & other |

Table 2: 13C NMR Data

Note: The following data is for a related substituted piperidine derivative and is provided to illustrate the expected chemical shift ranges.[1]

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| 154.8 | C=O (Carbamate) |

| 79.3 | C(CH3)3 |

| 56.8 | Piperazine ring carbons |

| 46.4 | Piperazine ring carbons |

| 45.2 | Piperazine ring carbons |

| 28.7 | C(CH3)3 |

| 23.5 | Methyl groups on piperazine ring |

Table 3: Infrared (IR) Spectroscopy Data

Note: The following data is for a related piperazine derivative and indicates the expected vibrational frequencies.[1]

| Wavenumber (cm-1) | Assignment (Illustrative) |

| 2972, 2931, 2874 | C-H stretching (Alkyl) |

| 1692 | C=O stretching (Carbamate) |

| 1455 | C-H bending |

| 1365 | C-H bending (tert-butyl) |

| 1251, 1172 | C-N stretching |

| 1107 | C-O stretching |

Table 4: Mass Spectrometry (MS) Data

The expected molecular weight for tert-butyl 3,5-dimethylpiperazine-1-carboxylate (C₁₁H₂₂N₂O₂) is 214.31 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular formula.

| m/z (Expected) | Ion |

| 215.1754 | [M+H]+ |

| 237.1573 | [M+Na]+ |

| 159.1281 | [M - C₄H₉O₂ + H]+ (Loss of Boc group) |

| 115.1281 | [M - C₅H₉O₂]+ (Loss of Boc group) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate. These protocols are based on standard laboratory practices for similar compounds.

Synthesis of cis-tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate

A common route to synthesize Boc-protected piperazines involves the reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

cis-2,6-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve cis-2,6-dimethylpiperazine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use the residual solvent peak as an internal standard.

-

13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

Caption: Synthetic workflow for the preparation of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

Caption: General workflow for the spectroscopic analysis of organic compounds.

References

Technical Guide: (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS Number: 129779-30-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical and physical properties, outlines a known synthetic application with a detailed experimental protocol, and discusses its potential role in drug discovery, particularly in the context of autoimmune diseases.

Core Compound Data

This compound, also known as tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in a cis-relative stereochemistry and protected with a tert-butoxycarbonyl (Boc) group.[1] This structure makes it a valuable intermediate for introducing the dimethylpiperazine moiety in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources and is presented in Table 1. It is important to note that while basic physical properties are readily available, detailed spectroscopic data (NMR, IR) for this specific compound are not widely published. For reference, spectroscopic data for the parent compound, 1-Boc-piperazine, is provided as a point of comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129779-30-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Melting Point | 66-69 °C | [1] |

| Density | 0.971 g/cm³ | |

| Appearance | Light yellow solid powder | |

| Purity | ≥98% (typical) |

Reference Spectroscopic Data: 1-Boc-piperazine (CAS 57260-71-6)

-

¹H NMR (CDCl₃): δ 3.44 (t, J=5.1 Hz, 4H), 2.85 (t, J=5.1 Hz, 4H), 1.46 (s, 9H).[2]

-

¹³C NMR (CDCl₃): δ 154.7, 79.5, 44.2, 28.4.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic routes for Boc-protected piperazines involve the reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A detailed experimental protocol for the use of this compound as a key intermediate in the synthesis of compounds for the treatment of autoimmune diseases is available from European Patent EP 3826724 B1. This protocol demonstrates a typical alkylation reaction at the unprotected secondary amine of the piperazine ring.

Experimental Protocol: Alkylation of this compound

Reaction: Synthesis of tert-butyl (3R,5S)-4-(4-bromobenzyl)-3,5-dimethylpiperazine-1-carboxylate.

Materials:

-

tert-Butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 129779-30-2)

-

1-Bromo-4-(bromomethyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate (100 mg, 0.467 mmol) in acetonitrile (5 mL), add potassium carbonate (129 mg, 0.933 mmol).

-

To this suspension, add 1-bromo-4-(bromomethyl)benzene (117 mg, 0.467 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Role in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of methyl groups on the piperazine ring, as in this compound, can influence the conformation and basicity of the ring, potentially leading to improved selectivity and potency of the final drug candidate.

The Boc-protecting group allows for the selective functionalization of the piperazine core, making this compound a versatile building block for creating libraries of compounds for drug screening.

Potential Signaling Pathway Involvement

While there is no direct evidence of this compound itself modulating specific signaling pathways, its application in the synthesis of compounds for autoimmune diseases suggests an indirect link to pathways involved in the immune response.

Furthermore, other piperazine derivatives have been shown to interact with various signaling pathways. For instance, piperazine ferulate has been demonstrated to inhibit the AGE/RAGE signaling pathway, which is implicated in diabetic nephropathy. This pathway involves the activation of NF-κB and the subsequent inflammatory cascade. It is plausible that novel compounds derived from this compound could be designed to target similar inflammatory pathways.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the alkylation of this compound as described in the experimental protocol.

General Synthetic Logic

The following diagram illustrates the general logic for utilizing a Boc-protected piperazine intermediate in a multi-step synthesis.

References

Physical and chemical properties of 1-BOC-cis-3,5-dimethylpiperazine

An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-BOC-cis-3,5-dimethylpiperazine. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Core Physical and Chemical Properties

1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in the cis configuration and a tert-butyloxycarbonyl (BOC) protecting group on one of the nitrogen atoms.[1] The BOC group imparts specific solubility and reactivity characteristics, making it a versatile intermediate in multi-step syntheses.[2]

Physical Properties

The known physical properties of 1-BOC-cis-3,5-dimethylpiperazine are summarized in the table below. The data is sourced from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 129779-30-2 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 70-71 °C | [3] |

| Boiling Point | 279.7 ± 15.0 °C (at 760 Torr) | [3] |

| Density | 0.970 ± 0.06 g/cm³ | [3] |

| Purity | ≥95-97% | [2][4] |

Chemical Properties and Reactivity

The chemical behavior of 1-BOC-cis-3,5-dimethylpiperazine is primarily dictated by the BOC-protected amine and the free secondary amine of the piperazine ring.

-

The BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3] This allows for selective deprotection of the BOC-protected amine in the presence of other functional groups. The most common reagent for BOC deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Nucleophilicity of the Free Amine : The unprotected secondary amine in the piperazine ring is nucleophilic and can participate in a variety of chemical reactions, including alkylation, acylation, and arylation, allowing for further functionalization of the molecule.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine is not widely published in peer-reviewed literature, a general procedure can be inferred from standard BOC protection protocols for secondary amines. The synthesis involves the reaction of cis-3,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol for BOC Protection

-

Dissolution : Dissolve cis-3,5-dimethylpiperazine in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-BOC-cis-3,5-dimethylpiperazine.

Caption: General workflow for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine.

BOC Group Protection and Deprotection Chemistry

The utility of 1-BOC-cis-3,5-dimethylpiperazine as a synthetic intermediate is largely due to the acid-labile nature of the BOC protecting group. This allows for the selective unmasking of the protected nitrogen atom under mild acidic conditions, which is a common strategy in the synthesis of complex molecules.

Caption: The logical relationship of BOC protection and deprotection of an amine.

Spectroscopic Analysis

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the BOC protector around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The two methyl groups would likely appear as doublets.

-

¹³C NMR : The carbon NMR spectrum would show a signal for the quaternary carbon of the BOC group at around 80 ppm and the carbonyl carbon at approximately 155 ppm. The carbons of the piperazine ring and the methyl groups would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy : The infrared spectrum would be characterized by a strong absorption band for the urethane carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry : The mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire BOC group.

Applications in Research and Drug Development

1-BOC-cis-3,5-dimethylpiperazine is a versatile building block with several applications in the pharmaceutical and chemical industries.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] Its structure can be found in molecules developed as 5HT3 modulators for the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).

-

Medicinal Chemistry : The cis-3,5-dimethylpiperazine scaffold is of interest in medicinal chemistry for its ability to introduce conformational rigidity and improve the pharmacokinetic properties of drug candidates. The BOC-protected form allows for the controlled and directed synthesis of complex derivatives.

-

Organic Synthesis : It is employed in the preparation of complex organic molecules and serves as a scaffold for the creation of diverse chemical libraries for drug screening.[2]

References

An In-depth Technical Guide to the Stereochemistry of rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. Understanding the distinct spatial arrangements of the cis and trans isomers is critical for controlling the pharmacological and pharmacokinetic properties of resulting drug candidates. This document details the synthesis, stereochemical characterization, and spectroscopic analysis of these isomers.

Introduction to Stereoisomerism in 3,5-Dimethylpiperazines

The 3,5-dimethylpiperazine core exists as two diastereomers: a cis isomer, where the two methyl groups are on the same side of the piperazine ring, and a trans isomer, where they are on opposite sides. The term "rel-(3R,5S)" is used to describe the racemic mixture of the cis isomer ((3R,5S) and (3S,5R)), while "rel-(3R,5R)" would describe the racemic mixture of one of the enantiomeric pairs of the trans isomer. For the purpose of this guide, we will refer to them as cis and trans diastereomers.

The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms influences the conformational equilibrium of the piperazine ring, which typically adopts a chair conformation. The relative orientation of the methyl groups significantly impacts the molecule's overall shape and its interactions with biological targets.

Stereoselective Synthesis

The synthesis of the target compound begins with the formation of the 2,5-dimethylpiperazine core, which often results in a mixture of cis and trans isomers. Subsequent separation and protection are key to obtaining the desired stereochemically pure N-Boc derivative.

Synthesis of cis- and trans-2,5-Dimethylpiperazine

A common method for the preparation of 2,5-dimethylpiperazine is the cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure. This reaction typically yields a mixture of the cis and trans isomers.[1]

Experimental Protocol: Cyclization of 2-Aminopropanol-1 [1]

-

2-aminopropanol-1 is subjected to a Raney nickel catalyst mass.

-

The reaction is carried out in the presence of hydrogen gas at a pressure between 750 and 2,000 pounds per square inch.

-

The temperature is maintained between 140 and 220 °C.

-

The reaction is continued for a period of 4 to 8 hours to achieve substantial conversion.

-

The resulting mixture of cis- and trans-2,5-dimethylpiperazine can be separated by techniques such as fractional crystallization or chromatography. The trans isomer, having a higher melting point (115-118 °C), can often be selectively crystallized.

N-Boc Protection

Once the desired 2,5-dimethylpiperazine isomer is isolated, the tert-butoxycarbonyl (Boc) protecting group is introduced.

Experimental Protocol: Boc Protection of 2,5-Dimethylpiperazine

-

To a solution of the isolated cis- or trans-2,5-dimethylpiperazine in a suitable solvent (e.g., dichloromethane or a biphasic system with water), di-tert-butyl dicarbonate (Boc)₂O is added.

-

A base, such as triethylamine or sodium bicarbonate, is used to neutralize the resulting acid.

-

The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The N-Boc protected product is then isolated through standard aqueous workup and purified by column chromatography.

Stereochemical Characterization

The definitive assignment of the cis and trans stereochemistry relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of X-ray crystallographic data for these specific compounds, NMR analysis of the proton and carbon environments provides the necessary evidence.

The piperazine ring in both isomers is expected to exist predominantly in a chair conformation.

-

In the trans isomer, the thermodynamically more stable conformation has both methyl groups in equatorial positions.

-

In the cis isomer, one methyl group must occupy an axial position while the other is equatorial.

This difference in the orientation of the methyl groups and the adjacent ring protons leads to distinct NMR spectra.

Spectroscopic Data

The following tables summarize the expected and reported NMR spectroscopic data for the cis and trans isomers of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.

Table 1: Key ¹H NMR Data for Stereochemical Assignment

| Proton | cis-Isomer (Expected) | trans-Isomer (Expected) |

| CH₃ | Two distinct doublet signals | One doublet signal |

| H3/H5 | Two distinct multiplet signals | One multiplet signal |

| Ring CH₂ | Complex multiplets, potentially showing large geminal and distinct axial-equatorial couplings | Simpler multiplet patterns due to symmetry |

| C(CH₃)₃ | Singlet, ~1.4 ppm | Singlet, ~1.4 ppm |

Table 2: Key ¹³C NMR Data for Stereochemical Assignment

| Carbon | cis-Isomer (Expected) | trans-Isomer (Expected) |

| CH₃ | Two distinct signals | One signal |

| C3/C5 | Two distinct signals | One signal |

| Ring CH₂ | Two distinct signals | Potentially one signal due to symmetry |

| C(CH₃)₃ | One signal, ~80 ppm | One signal, ~80 ppm |

| C=O | One signal, ~155 ppm | One signal, ~155 ppm |

Note: Actual chemical shifts can vary based on solvent and concentration. The key diagnostic feature is the number of distinct signals for the methyl and ring carbons/protons.

Visualization of Stereoisomers and Synthetic Pathways

The following diagrams illustrate the stereoisomers and a general synthetic workflow.

Conclusion

The stereochemistry of rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a critical aspect for its application in drug discovery and development. The cis and trans isomers exhibit distinct physical and spectroscopic properties due to the different spatial arrangement of the two methyl groups on the piperazine ring. While the synthesis often yields a mixture of diastereomers, separation followed by N-Boc protection allows for the isolation of stereochemically pure compounds. The characterization and differentiation of these isomers are reliably achieved through NMR spectroscopy, which reveals key differences in the chemical environments of the methyl and piperazine ring protons and carbons. This guide provides the foundational knowledge for the synthesis and stereochemical analysis of this important synthetic building block.

References

Commercial Availability and Synthetic Strategies for Chiral 3,5-Dimethylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 3,5-dimethylpiperazine derivatives are valuable building blocks in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutics. Their constrained conformation and the stereochemical orientation of the methyl groups provide a platform for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the commercial availability of key chiral 3,5-dimethylpiperazine derivatives, detailed experimental protocols for their synthesis, and a look into their role as modulators of serotonin signaling pathways.

Commercial Availability

A range of chiral 3,5-dimethylpiperazine derivatives are commercially available, primarily as their N-Boc protected forms, which are convenient for further synthetic manipulations. The availability of different stereoisomers allows for comprehensive structure-activity relationship (SAR) studies. Below is a summary of commercially available derivatives, their suppliers, and relevant data.

| Compound Name | Stereoisomer | Supplier(s) | Catalog Number (Example) | Purity (Typical) | Price (Example) |

| 1-Boc-3,5-dimethylpiperazine | Racemic Mixture | Sigma-Aldrich, Chem-Impex | CDS005375, 22219990 | ≥95% | $77.90 / 100 mg[1] |

| (3R,5R)-1-Boc-3,5-dimethylpiperazine | (R,R) | ChemicalBook, various | 438049-91-3 | >97% | Varies |

| (3S,5S)-1-Boc-3,5-dimethylpiperazine | (S,S) | Toronto Research Chemicals | B625123 | 97% | Inquire |

| cis-1-Boc-3,5-dimethylpiperazine | (3R,5S)-rel | ChemScene, Arctom | CS-W019256, SY039039 | ≥97% | Inquire[2][3] |

| trans-2,5-Dimethylpiperazine | (2R,5S)-rel | Sigma-Aldrich, TCI | D179604, D0763 | ≥98% | $79.73 / 5 g[4][5] |

Note: Prices and availability are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

The synthesis of enantiomerically pure 3,5-dimethylpiperazine derivatives typically involves a multi-step process, often starting from readily available chiral precursors such as amino acids. A common strategy involves the formation of a chiral 2,5-diketopiperazine intermediate, followed by reduction. For the synthesis of the trans isomer, chiral resolution of the racemic mixture is a widely used method.

Synthesis of (3S,5S)-3,5-Dimethylpiperazine from L-Alanine

This protocol outlines a two-step synthesis starting from the readily available amino acid L-alanine.

Step 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

This step involves the cyclodimerization of L-alanine to form the corresponding diketopiperazine.

-

Materials: L-alanine, ethylene glycol.

-

Procedure:

-

A mixture of L-alanine in ethylene glycol is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated (3S,6S)-3,6-dimethylpiperazine-2,5-dione is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) and dried under vacuum.

-

Step 2: Reduction of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione to (3S,5S)-3,5-Dimethylpiperazine

The diketopiperazine is reduced to the desired piperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials: (3S,6S)-3,6-Dimethylpiperazine-2,5-dione, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the (3S,6S)-3,6-dimethylpiperazine-2,5-dione portion-wise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled to 0 °C and cautiously quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting slurry is stirred at room temperature for 30 minutes and then filtered.

-

The filter cake is washed with THF, and the combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude (3S,5S)-3,5-dimethylpiperazine.

-

The crude product can be purified by distillation or chromatography.

-

A similar procedure can be followed for the synthesis of the (3R,5R)-enantiomer starting from D-alanine.

Chiral Resolution of trans-2,5-Dimethylpiperazine

The racemic trans-2,5-dimethylpiperazine can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.

-

Materials: Racemic trans-2,5-dimethylpiperazine, L-(+)-tartaric acid, a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Procedure:

-

Dissolve the racemic trans-2,5-dimethylpiperazine in the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the piperazine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This will yield one of the diastereomeric salts in enriched form.

-

The enantiomerically enriched piperazine can be liberated from the salt by treatment with a base (e.g., NaOH solution) followed by extraction with an organic solvent.

-

The enantiomeric excess (ee) of the resolved piperazine should be determined by a suitable analytical method, such as chiral HPLC.

-

The other enantiomer can be recovered from the mother liquor by a similar process of salt formation and liberation, potentially using D-(-)-tartaric acid.

-

Signaling Pathways and Applications

Chiral 3,5-dimethylpiperazine derivatives have shown significant activity as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT3 subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[5] Activation of this pathway leads to a cascade of intracellular events.

5-HT3 Receptor Signaling

Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin directly opens the channel, leading to rapid depolarization of the neuron.[6]

The ability of chiral 3,5-dimethylpiperazine derivatives to modulate these pathways makes them promising candidates for the development of drugs for a variety of disorders, including those of the central nervous system. (3R,5R)-1-Boc-3,5-diMethylpiperazine, for example, is used in the preparation of 5HT3 modulators for the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D), as well as in the preparation of 5-HT2 receptor ligands.[7]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a chiral 3,5-dimethylpiperazine derivative starting from an amino acid.

This guide provides a foundational understanding of the commercial landscape and synthetic accessibility of chiral 3,5-dimethylpiperazine derivatives. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules based on this important scaffold.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. adichemistry.com [adichemistry.com]

- 3. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 7. Workup [chem.rochester.edu]

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential privileged scaffold in medicinal chemistry. Its prevalence in a vast number of clinically approved drugs across diverse therapeutic areas is a testament to its remarkable versatility. This technical guide provides a comprehensive overview of the role of substituted piperazines in drug discovery, with a focus on their applications in central nervous system (CNS) disorders, oncology, and allergy management. This document delves into the structure-activity relationships, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways modulated by this remarkable heterocyclic core.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The sustained interest in the piperazine scaffold stems from its unique combination of physicochemical properties that favorably influence a drug candidate's pharmacokinetic profile. The two nitrogen atoms can be independently substituted, allowing for fine-tuning of properties such as basicity, polarity, and lipophilicity. This dual-handle approach enables medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) parameters. The basic nature of the piperazine nitrogens often enhances aqueous solubility, a crucial factor for oral bioavailability.

Substituted Piperazines in Central Nervous System Disorders

Piperazine derivatives have made a profound impact on the treatment of various CNS disorders, particularly schizophrenia, depression, and anxiety. Their ability to interact with key neurotransmitter receptors, including dopamine and serotonin receptors, has led to the development of numerous blockbuster drugs.

Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways

Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their receptor binding profiles. These compounds typically exhibit complex pharmacology, acting as antagonists or partial agonists at dopamine D2 and various serotonin (5-HT) receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Piperazine-Containing Antipsychotics

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |

| Aripiprazole | 0.34 | 4.4 | 3.4 | [1] |

| Olanzapine | 11 | 130 | 4 | [1] |

| Clozapine | 120 | 180 | 13 | [1] |

| Risperidone | 3 | 170 | 0.12 | [1] |

| Ziprasidone | 4.8 | 3.4 | 0.4 | [1] |

| Lurasidone | 1.0 | 6.8 | 0.5 | [1] |

| Cariprazine | 0.49 | 10 | 19 | [1] |

Note: Ki values are indicative and can vary depending on the experimental conditions.

The therapeutic efficacy of these agents is attributed to their ability to modulate dopamine and serotonin signaling pathways.

Substituted Piperazines in Oncology

The piperazine scaffold is also a prominent feature in a number of targeted anticancer agents. These drugs often function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Representative Piperazine-Containing Anticancer Drugs

| Compound | Target(s) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | >10 | 3.0 | >10 | [2] |

| Gefitinib | EGFR | 0.015 | >10 | 3.5 | [3] |

| Erlotinib | EGFR | 1.3 | 7.9 | >10 | [3] |

| Lapatinib | EGFR, HER2 | 7.6 | 8.4 | 0.06 | [3] |

| Sunitinib | VEGFR, PDGFR, c-Kit | 4.9 | 2.1 | 5.3 | [3] |

Note: IC50 values are indicative and can vary depending on the specific cell line and assay conditions.

The mechanism of action of these drugs involves the inhibition of key signaling pathways that drive tumor growth.

Substituted Piperazines as Antihistamines

Piperazine derivatives are a cornerstone of antihistamine therapy, particularly in the management of allergic rhinitis and urticaria. These compounds act as inverse agonists at the histamine H1 receptor, blocking the effects of histamine and alleviating allergy symptoms.

Table 3: In Vitro Histamine H1 Receptor Binding Affinities (Ki, nM) of Representative Piperazine-Containing Antihistamines

| Compound | H1 Receptor (Ki, nM) | Reference |

| Cetirizine | 2.5 | [1] |

| Levocetirizine | 1.2 | [1] |

| Hydroxyzine | 1.0 | [1] |

| Meclizine | 2.0 | [1] |

Note: Ki values are indicative and can vary depending on the experimental conditions.

The binding of these drugs to the H1 receptor prevents the activation of downstream signaling cascades responsible for allergic symptoms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperazine derivatives.

Synthesis of a Representative Piperazine Derivative: Aripiprazole[4][5]

This protocol outlines the key steps in the synthesis of the atypical antipsychotic aripiprazole.

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

To a solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add 1,4-dibromobutane to the mixture.

-

Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine

-

React 1-bromo-2,3-dichlorobenzene with an excess of piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 1-(2,3-dichlorophenyl)piperazine.

Step 3: Synthesis of Aripiprazole

-

Combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).

-

Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours).

-

Monitor the reaction by TLC.

-

Once the starting materials are consumed, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude aripiprazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

In Vitro Anticancer Activity: MTT Assay[6][7][8][9]

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of piperazine derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Receptor Binding Assay: Competitive Radioligand Binding[10][11]

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a piperazine derivative for a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

-

Assay Setup: In a 96-well filter plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Increasing concentrations of the unlabeled test piperazine compound.

-

A suspension of the prepared cell membranes.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The substituted piperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of successful drugs targeting a wide range of diseases. The ability to finely tune the pharmacological profile of piperazine-containing molecules through substitution at its two nitrogen atoms ensures that this versatile heterocycle will remain a cornerstone of medicinal chemistry for the foreseeable future. This technical guide provides a foundational understanding of the critical role of substituted piperazines, offering valuable insights for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

Chiral Piperazine Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazine scaffolds are a cornerstone in modern medicinal chemistry, recognized as privileged structures due to their frequent appearance in a wide array of biologically active compounds. Their unique conformational properties and the stereochemical intricacies introduced by chiral centers allow for precise three-dimensional interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis of chiral piperazine building blocks and their application in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Asymmetric Synthesis of Chiral Piperazines

The stereocontrolled synthesis of chiral piperazines is paramount to unlocking their full potential in drug development. Several strategic approaches have been developed, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.

Synthesis from the Chiral Pool

A common and efficient strategy for the synthesis of chiral piperazines involves the use of readily available chiral starting materials, often derived from natural sources such as α-amino acids. This approach leverages the inherent chirality of the starting material to construct the piperazine core with a defined stereochemistry.

A practical and scalable four-step synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been developed.[1] The key transformation is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[1] This method allows for the synthesis on a multigram scale.[1]

Diastereoselective Synthesis

Diastereoselective methods are employed to control the formation of multiple stereocenters in a single reaction. A notable example is the synthesis of 2,5-disubstituted piperazines. These can be prepared from dipeptides, which upon cyclization form diketopiperazines that can be subsequently reduced to the desired piperazine. The stereochemistry of the final product is dictated by the stereochemistry of the starting amino acid residues in the dipeptide.

Enantioselective Catalysis

Enantioselective catalysis offers a powerful and atom-economical approach to chiral piperazine synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

A facile method for the synthesis of a variety of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines, has been achieved through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides.[2][3] This method provides high enantioselectivities, with up to 96% ee reported.[2][3] The reaction is scalable and has been applied to the concise synthesis of drugs like Vestipitant.[2]

Quantitative Data on Chiral Piperazine Synthesis

The following tables summarize the quantitative data for selected asymmetric synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.

| Entry | Substrate (Pyrazinium Salt) | Catalyst/Ligand | Solvent | Temp (°C) | H₂ (psi) | Yield (%) | ee (%) | Ref |

| 1 | 3-Methyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 90 | 89 | [2] |

| 2 | 3-Ethyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 88 | 85 | [2] |

| 3 | 3-Phenyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 92 | 90 | [2] |

| 4 | 2,3-Dimethyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 30 | 600 | 85 | 91 | [2] |

| 5 | 2-Phenyl-3-methyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 30 | 600 | 89 | 92 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids[1]

This protocol outlines the key aza-Michael addition step for the synthesis of a protected 2-substituted piperazine.

Step 1: In situ generation of vinyl diphenyl sulfonium salt To a solution of 2-bromoethyldiphenylsulfonium triflate in a suitable solvent, a base (e.g., triethylamine) is added at room temperature to generate the vinyl diphenyl sulfonium salt.

Step 2: Aza-Michael Addition The orthogonally bis-protected chiral 1,2-diamine (derived from the corresponding α-amino acid) is added to the reaction mixture containing the in situ generated vinyl diphenyl sulfonium salt. The reaction is stirred at room temperature until completion, monitored by TLC.

Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired orthogonally protected 2-substituted piperazine.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Pyrazinium Salt[2]

Step 1: Catalyst Preparation In a glovebox, a solution of [Ir(COD)Cl]₂ and the chiral ligand (e.g., a JosiPhos-type ligand) in a degassed solvent (e.g., Toluene/DCE) is prepared.

Step 2: Hydrogenation The 3-substituted pyrazinium salt is added to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 600-1000 psi). The reaction is stirred at the specified temperature for the required time.

Step 3: Work-up and Analysis After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Applications in Drug Discovery: Signaling Pathways and Experimental Workflows

Chiral piperazines are key components in a multitude of drugs targeting various signaling pathways. Understanding these pathways and the workflows for discovering and optimizing such compounds is crucial for drug development professionals.

Signaling Pathways

Many drugs containing chiral piperazine moieties act as ligands for G-Protein Coupled Receptors (GPCRs).[4] These receptors are involved in a vast array of physiological processes, making them attractive drug targets.[5] The binding of a ligand, such as a chiral piperazine antagonist, can block the downstream signaling cascade initiated by the endogenous agonist. A typical GPCR signaling pathway is depicted below.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Chiral piperazines are also integral to the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.[6][7][8] These inhibitors often target specific kinases within signaling cascades like the PI3K/AKT/mTOR pathway, thereby modulating cell proliferation, survival, and metabolism.

Caption: The PI3K/AKT/mTOR signaling pathway with a representative kinase inhibitor.

Experimental Workflows

The discovery of novel drug candidates often involves the synthesis and screening of a library of related compounds. The following workflow illustrates this process for a chiral piperazine library.

Caption: A typical workflow for the synthesis and screening of a chiral piperazine library.

Once initial hits are identified, a structure-activity relationship (SAR) study is conducted to optimize the compound's properties. This iterative process involves synthesizing and testing analogs to understand how structural modifications affect biological activity.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters - Figshare [figshare.com]

- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]

- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data available for (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and its stereoisomers. Due to the absence of a publicly available Safety Data Sheet (SDS) for the specific rel- form, this document synthesizes information from various sources on related stereoisomers and similar piperazine-based compounds. This guide is intended to provide a robust framework for safe handling, storage, and use in a research and development setting.

Chemical Identification and Physical Properties

This compound is a chiral heterocyclic compound. The "rel" notation indicates a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. It is crucial to distinguish between the different stereoisomers, as their physical and biological properties may vary.

Table 1: Chemical Identifiers for tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Stereoisomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3R,5S)-rel- | 129779-30-2[1] | C₁₁H₂₂N₂O₂ | 214.30[1] |

| (3R,5R)- | 438049-91-3[2] | C₁₁H₂₂N₂O₂ | 214.30[2] |

| (3S,5S)- | 888327-50-2[3] | C₁₁H₂₂N₂O₂ | 214.30[3] |

Table 2: Reported Physical and Chemical Properties

| Property | (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (Computed)[2] |

| Melting Point | 66-69°C[1] | - |

| Boiling Point | 279.738°C at 760 mmHg[1] | - |

| Flash Point | 122.982°C[1] | - |

| Density | 0.971 g/cm³[1] | - |

| Vapor Pressure | 0.004 mmHg at 25°C[1] | - |

| Refractive Index | 1.452[1] | - |

| XLogP3 | - | 1.3[2] |

| Hydrogen Bond Donor Count | - | 1[2] |

| Hydrogen Bond Acceptor Count | - | 3[2] |

| Rotatable Bond Count | - | 2[2] |

Hazard Identification and Precautionary Measures

While a specific hazard classification for the (3R,5S)-rel- form is unavailable, data from similar piperazine derivatives suggest that this class of compounds should be handled with care. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.

General Precautionary Statements for Piperazine Derivatives:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

For (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, the following risk and safety statements have been reported:

-

Risk State: 36/37/38-50 (Irritating to eyes, respiratory system and skin. Very toxic to aquatic organisms)[1]

-

Safety State: 26-61 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Avoid release to the environment. Refer to special instructions/safety data sheets)[1]

The following diagram outlines a general workflow for chemical hazard assessment in a laboratory setting.

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, the following protocols are recommended for handling this compound and its isomers.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed frequently, especially after contact with the compound.

-

Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands thoroughly after handling and before breaks.

-

Keep away from food, drink, and animal feeding stuffs.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For some isomers, storage at 2-8°C is recommended.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates a standard workflow for the safe handling of chemical reagents in a laboratory setting.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-